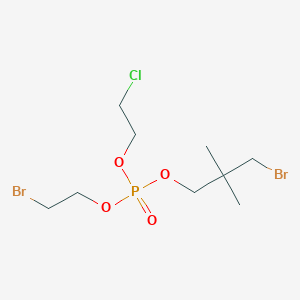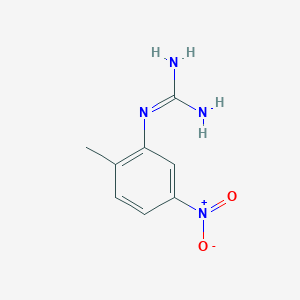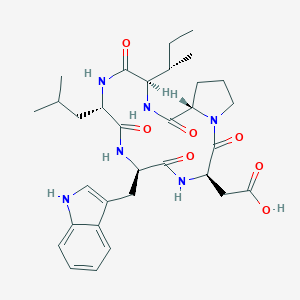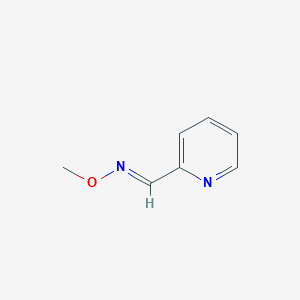
(E)-picolinaldehyde O-methyl oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-picolinaldehyde O-methyl oxime, also known as PMO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PMO is a derivative of pyridine, a heterocyclic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. PMO has been studied extensively for its ability to form stable complexes with metal ions, making it an attractive ligand for metal-based catalysts and sensors. In
作用機序
The mechanism of action of (E)-picolinaldehyde O-methyl oxime is related to its ability to form stable complexes with metal ions. The oxime group in (E)-picolinaldehyde O-methyl oxime acts as a chelating agent, binding to metal ions through the lone pair of electrons on the nitrogen atom. The resulting metal complex is stabilized by the coordination of the metal ion to the nitrogen and oxygen atoms in the oxime group.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of (E)-picolinaldehyde O-methyl oxime. However, studies have shown that (E)-picolinaldehyde O-methyl oxime and its metal complexes exhibit low toxicity and are relatively stable under physiological conditions. (E)-picolinaldehyde O-methyl oxime has been studied for its potential applications in drug delivery and imaging, but further research is required to fully understand its biological effects.
実験室実験の利点と制限
The advantages of using (E)-picolinaldehyde O-methyl oxime in lab experiments include its ability to form stable complexes with metal ions, its fluorescent properties, and its low toxicity. (E)-picolinaldehyde O-methyl oxime is also relatively easy to synthesize and purify, making it a useful tool for researchers in various fields.
The limitations of using (E)-picolinaldehyde O-methyl oxime in lab experiments include its limited solubility in non-polar solvents and its sensitivity to air and moisture. (E)-picolinaldehyde O-methyl oxime is also relatively expensive compared to other ligands, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research and development of (E)-picolinaldehyde O-methyl oxime. One area of interest is the development of new metal complexes based on (E)-picolinaldehyde O-methyl oxime for catalysis, sensing, and imaging applications. The synthesis of (E)-picolinaldehyde O-methyl oxime derivatives with improved solubility and stability under physiological conditions is also an area of active research.
Another area of interest is the application of (E)-picolinaldehyde O-methyl oxime-based sensors for the detection of metal ions in environmental and biological samples. The development of (E)-picolinaldehyde O-methyl oxime-based fluorescent probes for imaging applications is also an area of active research.
In conclusion, (E)-picolinaldehyde O-methyl oxime is a promising ligand for metal-based catalysts and sensors. Its ability to form stable complexes with metal ions, its fluorescent properties, and its low toxicity make it a useful tool for researchers in various fields. Further research is required to fully understand its potential applications and to develop new derivatives with improved properties.
合成法
The synthesis of (E)-picolinaldehyde O-methyl oxime involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction proceeds through a condensation reaction, followed by a nucleophilic addition reaction to form the oxime group. The resulting product is a yellow crystalline solid that is soluble in polar solvents such as methanol and ethanol.
科学的研究の応用
(E)-picolinaldehyde O-methyl oxime has been widely used in scientific research for its ability to form stable complexes with metal ions. These metal complexes have been studied for their potential applications in catalysis, sensing, and imaging. (E)-picolinaldehyde O-methyl oxime has been used as a ligand for various metal ions, including copper, nickel, cobalt, and iron. These metal complexes have been studied for their catalytic activity in various reactions, including oxidation, reduction, and cross-coupling reactions.
(E)-picolinaldehyde O-methyl oxime has also been used as a fluorescent probe for metal ions. The fluorescence properties of (E)-picolinaldehyde O-methyl oxime change upon complexation with metal ions, making it a useful tool for sensing and imaging applications. (E)-picolinaldehyde O-methyl oxime-based sensors have been developed for the detection of metal ions such as copper, iron, and mercury.
特性
CAS番号 |
126527-22-8 |
|---|---|
製品名 |
(E)-picolinaldehyde O-methyl oxime |
分子式 |
C7H8N2O |
分子量 |
136.15 g/mol |
IUPAC名 |
(E)-N-methoxy-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C7H8N2O/c1-10-9-6-7-4-2-3-5-8-7/h2-6H,1H3/b9-6+ |
InChIキー |
RHIHUSSYCDNQGJ-RMKNXTFCSA-N |
異性体SMILES |
CO/N=C/C1=CC=CC=N1 |
SMILES |
CON=CC1=CC=CC=N1 |
正規SMILES |
CON=CC1=CC=CC=N1 |
同義語 |
2-Pyridinecarboxaldehyde,O-methyloxime,(E)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



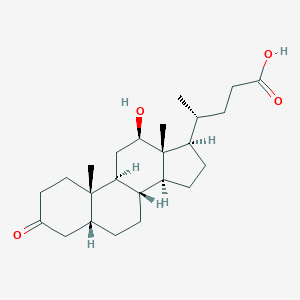
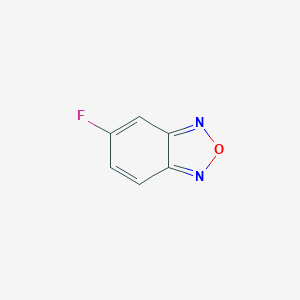
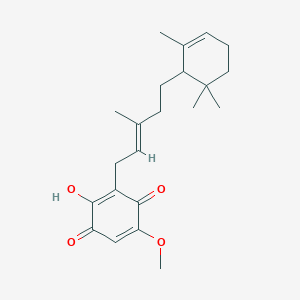
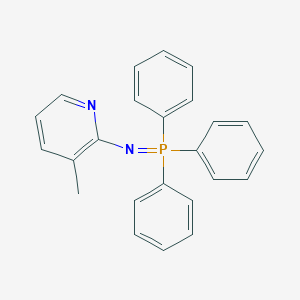
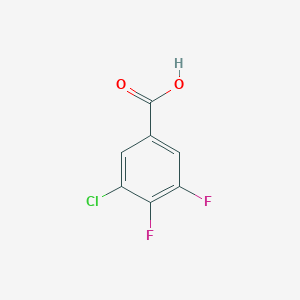
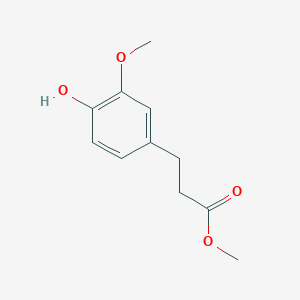
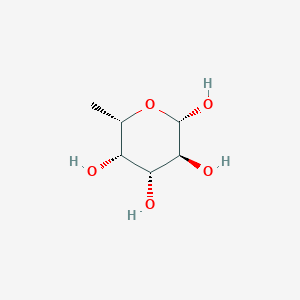
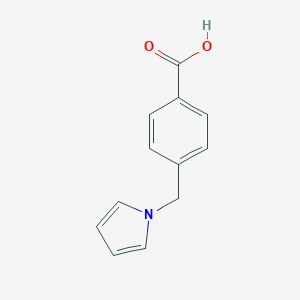
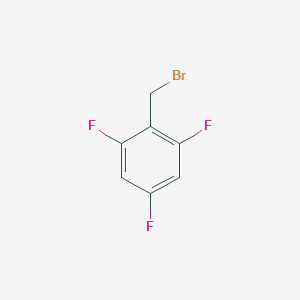
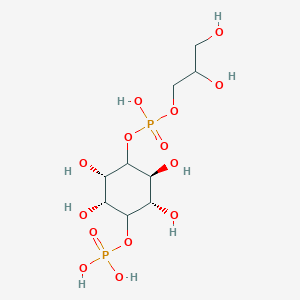
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
